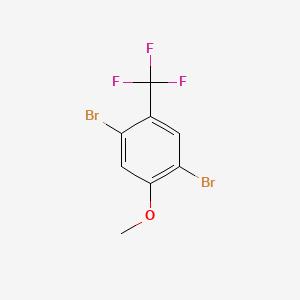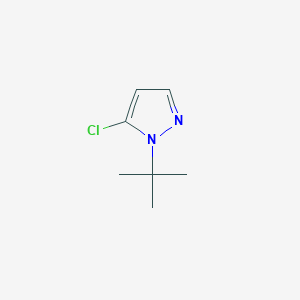![molecular formula C21H21NO5 B14770827 3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one CAS No. 7400-13-7](/img/structure/B14770827.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one is a complex organic compound characterized by its unique chemical structure
準備方法
The synthesis of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one involves multiple steps. The starting materials typically include 3,4-dimethoxyphenethylamine and various reagents to facilitate the formation of the chromeno[6,7-e][1,3]oxazin-8(2H)-one core. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
化学反応の分析
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.
類似化合物との比較
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one can be compared with similar compounds such as:
3,4-Dimethoxyphenethyl isocyanate: This compound shares the 3,4-dimethoxyphenethyl moiety but differs in its functional groups and overall structure.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with similar substituents but a different core structure.
The uniqueness of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one lies in its specific arrangement of functional groups and the chromeno[6,7-e][1,3]oxazin-8(2H)-one core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
7400-13-7 |
|---|---|
分子式 |
C21H21NO5 |
分子量 |
367.4 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C21H21NO5/c1-24-17-5-3-14(9-20(17)25-2)7-8-22-12-16-10-15-4-6-21(23)27-19(15)11-18(16)26-13-22/h3-6,9-11H,7-8,12-13H2,1-2H3 |
InChIキー |
GXTBCMYUZWQKAF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=C4C(=C3)C=CC(=O)O4)OC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




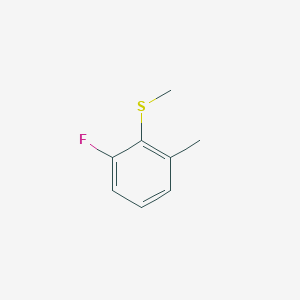


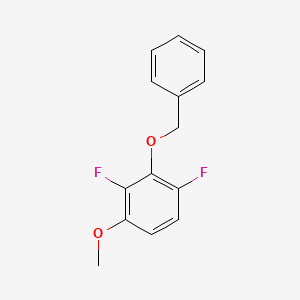
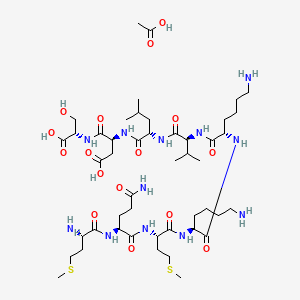
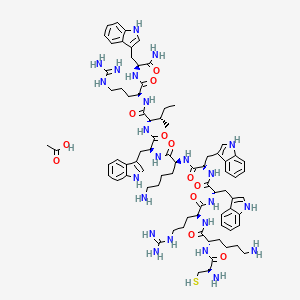
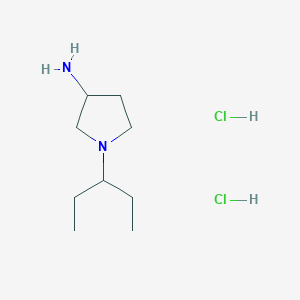
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
